molecular formula C21H17N3O3S2 B2842305 N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 941937-90-2

N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No.: B2842305
CAS No.: 941937-90-2
M. Wt: 423.51
InChI Key: FUKIMJYDCFYENE-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that features a thiophene ring, a dihydroisoquinoline moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions.

    Synthesis of the Dihydroisoquinoline Moiety: This can be achieved through Pictet-Spengler reactions or other cyclization methods.

    Coupling Reactions: The final step involves coupling the thiophene and dihydroisoquinoline moieties with the benzamide group using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to an amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyanide group to an amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: can be compared with other compounds containing thiophene, dihydroisoquinoline, or benzamide groups.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide.

    Dihydroisoquinoline Derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline.

    Benzamide Derivatives: Compounds like N-(4-aminobenzoyl)-L-glutamic acid.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c22-13-17-10-12-28-21(17)23-20(25)16-5-7-19(8-6-16)29(26,27)24-11-9-15-3-1-2-4-18(15)14-24/h1-8,10,12H,9,11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKIMJYDCFYENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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